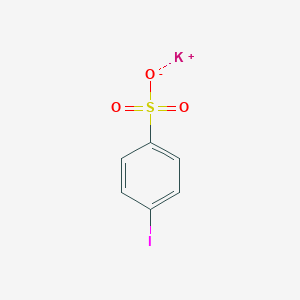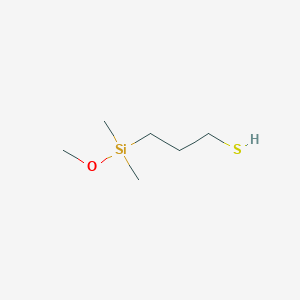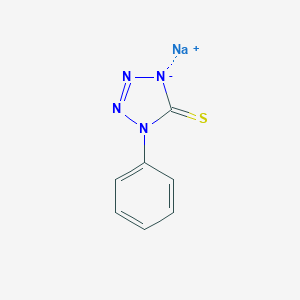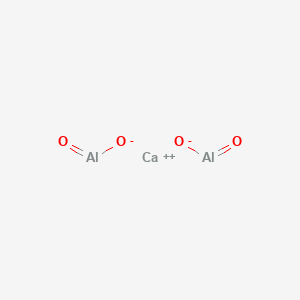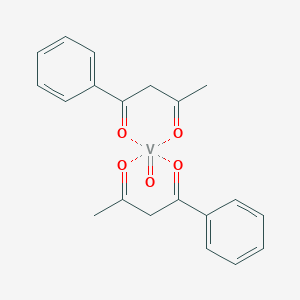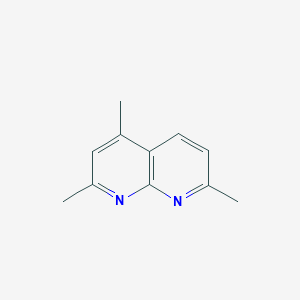
2,4,7-Trimethyl-1,8-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,7-Trimethyl-1,8-naphthyridine (TMN) is a heterocyclic compound that has gained significant interest in scientific research due to its unique properties. TMN is a derivative of naphthyridine and is used in a variety of applications, including as a fluorescent probe, an antioxidant, and an anti-cancer agent.
Mécanisme D'action
The mechanism of action of 2,4,7-Trimethyl-1,8-naphthyridine is complex and not fully understood. However, it is believed that 2,4,7-Trimethyl-1,8-naphthyridine exerts its effects through multiple pathways, including the inhibition of reactive oxygen species (ROS) production, the activation of apoptotic pathways, and the regulation of gene expression. 2,4,7-Trimethyl-1,8-naphthyridine has also been shown to interact with metal ions such as copper and zinc, which may contribute to its antioxidant and anti-cancer effects.
Effets Biochimiques Et Physiologiques
2,4,7-Trimethyl-1,8-naphthyridine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2,4,7-Trimethyl-1,8-naphthyridine can inhibit ROS production, induce apoptosis in cancer cells, and regulate gene expression. In vivo studies have shown that 2,4,7-Trimethyl-1,8-naphthyridine can reduce oxidative stress and inflammation, improve cognitive function, and inhibit tumor growth. However, more research is needed to fully understand the biochemical and physiological effects of 2,4,7-Trimethyl-1,8-naphthyridine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,4,7-Trimethyl-1,8-naphthyridine is its versatility. 2,4,7-Trimethyl-1,8-naphthyridine can be used in a variety of applications, including as a fluorescent probe, an antioxidant, and an anti-cancer agent. Additionally, 2,4,7-Trimethyl-1,8-naphthyridine is relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to using 2,4,7-Trimethyl-1,8-naphthyridine in lab experiments. For example, 2,4,7-Trimethyl-1,8-naphthyridine is not water-soluble, which can make it difficult to use in biological assays. Additionally, 2,4,7-Trimethyl-1,8-naphthyridine can be toxic at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are many potential future directions for 2,4,7-Trimethyl-1,8-naphthyridine research. One area of interest is the development of 2,4,7-Trimethyl-1,8-naphthyridine-based fluorescent probes for detecting metal ions in biological samples. Another area of interest is the use of 2,4,7-Trimethyl-1,8-naphthyridine as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, more research is needed to fully understand the biochemical and physiological effects of 2,4,7-Trimethyl-1,8-naphthyridine, as well as its potential applications in other scientific fields.
Conclusion
In conclusion, 2,4,7-Trimethyl-1,8-naphthyridine is a versatile compound that has gained significant interest in scientific research due to its unique properties. 2,4,7-Trimethyl-1,8-naphthyridine can be synthesized through a variety of methods and has a variety of potential applications, including as a fluorescent probe, an antioxidant, and an anti-cancer agent. While more research is needed to fully understand the biochemical and physiological effects of 2,4,7-Trimethyl-1,8-naphthyridine, its potential for use in a variety of scientific fields makes it an exciting area of research.
Méthodes De Synthèse
2,4,7-Trimethyl-1,8-naphthyridine can be synthesized through a variety of methods, including the Pinner reaction, the Skraup reaction, and the Friedländer synthesis. The most common method for synthesizing 2,4,7-Trimethyl-1,8-naphthyridine is the Pinner reaction, which involves the reaction of 2,4,6-trimethylpyridine with phosphorus oxychloride and an alcohol. The Skraup reaction and the Friedländer synthesis are also effective methods for synthesizing 2,4,7-Trimethyl-1,8-naphthyridine, but they require more complex starting materials and conditions.
Applications De Recherche Scientifique
2,4,7-Trimethyl-1,8-naphthyridine has been extensively studied for its potential applications in a variety of scientific fields. One of the most promising applications of 2,4,7-Trimethyl-1,8-naphthyridine is as a fluorescent probe for detecting metal ions. 2,4,7-Trimethyl-1,8-naphthyridine has a high affinity for metal ions such as copper and zinc, and it can be used to detect these ions in biological samples. 2,4,7-Trimethyl-1,8-naphthyridine has also been studied for its antioxidant properties, which make it a potential candidate for treating oxidative stress-related diseases such as Parkinson's disease and Alzheimer's disease. Additionally, 2,4,7-Trimethyl-1,8-naphthyridine has been investigated as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
14757-44-9 |
|---|---|
Nom du produit |
2,4,7-Trimethyl-1,8-naphthyridine |
Formule moléculaire |
C11H12N2 |
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
2,4,7-trimethyl-1,8-naphthyridine |
InChI |
InChI=1S/C11H12N2/c1-7-6-9(3)13-11-10(7)5-4-8(2)12-11/h4-6H,1-3H3 |
Clé InChI |
WJJNPDSYYWZSBC-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C(=CC(=N2)C)C |
SMILES canonique |
CC1=NC2=C(C=C1)C(=CC(=N2)C)C |
Synonymes |
2,4,7-Trimethyl-1,8-naphthyridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



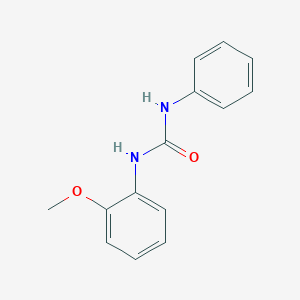
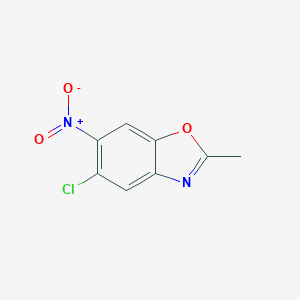
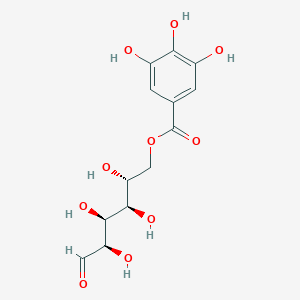
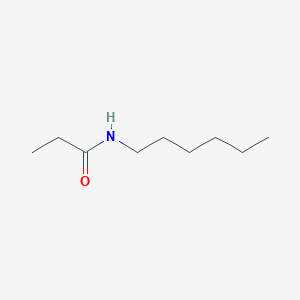
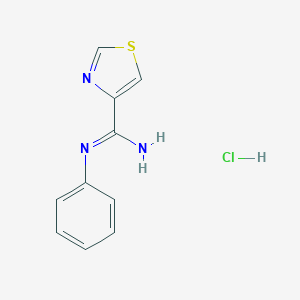

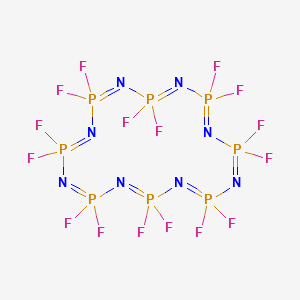
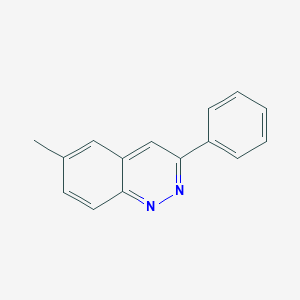
![Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-](/img/structure/B84913.png)
